![molecular formula C6H8FN3O2 B2780549 1-(2-Fluoroethyl)-5-methyl-4-nitropyrazole CAS No. 1443279-20-6](/img/structure/B2780549.png)
1-(2-Fluoroethyl)-5-methyl-4-nitropyrazole
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Overview
Description
Fluoroethyl is an organofluorine functional group in chemistry. Its chemical formulas are −CHFCH3 (1-fluoroethyl) and −CH2CH2F (2-fluoroethyl). The general formulas of a compound containing this group are R−CHFCH3 and R−CH2CH2F, where R stands for an organyl group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions between different functional groups. For example, a series of 1,2,3-triazole hybrids containing amine-ester functionality have been synthesized. This synthesis involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition .Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectral techniques. For example, the structure of 1-(2-Fluoroethyl)naphthalene has been determined and its molecular formula is CHF .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve interactions with other molecules. For example, the compound Fleroxacin is a bactericidal drug that inhibits bacterial DNA gyrase and topoisomerase IV .Physical And Chemical Properties Analysis
The physical and electrolytic properties of the fluoroethyl methyl carbonate (FEMC) obtained chemically were examined. The dielectric constant, density and viscosity of FEMC were much higher than those of ethyl methyl carbonate (EMC) .Mechanism of Action
Safety and Hazards
Safety data sheets provide information on the hazards of chemicals. For example, the safety data sheet for Ethyl chloroformate indicates that it is a highly flammable liquid and vapor, may be corrosive to metals, harmful if swallowed, causes severe skin burns and eye damage, and is fatal if inhaled .
Future Directions
properties
IUPAC Name |
1-(2-fluoroethyl)-5-methyl-4-nitropyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FN3O2/c1-5-6(10(11)12)4-8-9(5)3-2-7/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSKBRKFDJEVQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCF)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-5-methyl-4-nitro-1H-pyrazole |
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